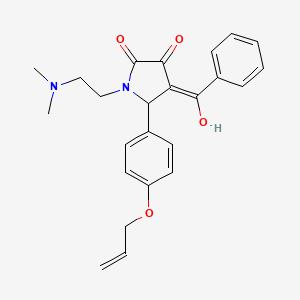
5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an organic compound with a complex structure, having potential applications across various scientific domains. This compound exhibits unique chemical properties that make it a candidate for extensive research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be achieved through multi-step organic reactions, involving allylation, benzoylation, and pyrrolidination. Typical reaction conditions may include:
Allylation: : Using allyl bromide with a suitable base such as potassium carbonate in an anhydrous solvent like acetonitrile.
Benzoylation: : Introducing benzoyl chloride in the presence of a catalyst like triethylamine.
Pyrrolidination: : Involving the reaction of the intermediate with N,N-dimethylaminoethylamine under reflux conditions.
Industrial Production Methods: Scaling up the production of this compound for industrial applications would necessitate optimizing reaction conditions to enhance yield and purity. This might involve:
Continuous flow synthesis for better control over reaction parameters.
Advanced purification techniques like chromatography to ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be achieved with reagents like sodium borohydride.
Substitution: : Involves reactions with nucleophiles, such as halogenation with phosphorus tribromide.
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed: Depending on the reaction, the major products could include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a starting material for the synthesis of more complex molecules, serving as a pivotal component in organic synthesis reactions.
Biology: In biological research, it could be employed as a probe or ligand in studying receptor interactions or enzyme activities, particularly due to its functional groups.
Medicine: In medicinal chemistry, its potential as a drug candidate or a pharmacological tool to modulate biological pathways is of interest, possibly leading to new therapeutic agents.
Industry: Industrially, the compound might find use in the development of new materials or as an intermediate in the manufacture of specialized chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets and pathways:
Molecular Targets: : Could include enzymes or receptors that interact with its functional groups.
Pathways Involved: : May modulate pathways such as signal transduction or metabolic processes, depending on the application.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
4-benzoyl-3-hydroxy-1H-pyrrol-2(5H)-one: : Lacks the dimethylamino and allyloxy groups.
5-(4-hydroxyphenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one: : Differs in the substitution pattern on the phenyl ring.
Highlighting Uniqueness:
Hope this deep dive into 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one piqued your interest! Anything else you'd like to explore?
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-4-16-30-19-12-10-17(11-13-19)21-20(22(27)18-8-6-5-7-9-18)23(28)24(29)26(21)15-14-25(2)3/h4-13,21,27H,1,14-16H2,2-3H3/b22-20+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFMOICOZBPAL-LSDHQDQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
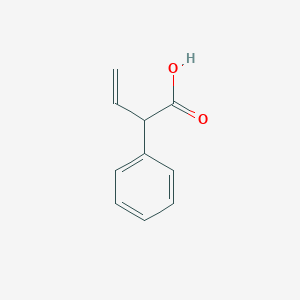
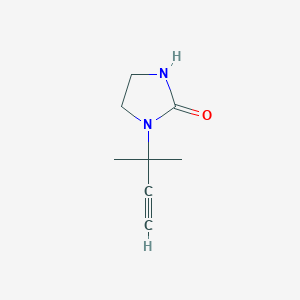
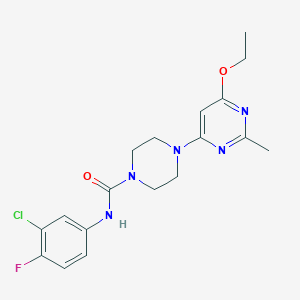
![1-Methyl-3-[(1-thiophen-2-yltriazol-4-yl)methylamino]pyrazin-2-one](/img/structure/B2386565.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2386568.png)
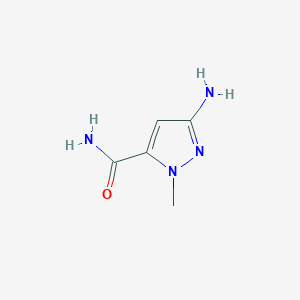
![1-[3,3-Bis(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2386571.png)
![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2386572.png)
![(2Z)-2-{[(2,4-difluorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2386573.png)
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2386576.png)
![1-(3-((3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2386579.png)
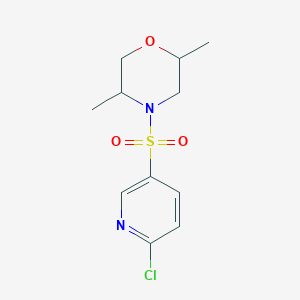
![N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2386581.png)
![3-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2386582.png)
